molecular formula C11H13N3O4 B2448483 (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone CAS No. 1258322-92-7

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

Cat. No. B2448483
M. Wt: 251.242
InChI Key: BNSDHNCTBBINMI-UHFFFAOYSA-N
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Patent
US08586751B2

Procedure details

Morpholine (2.152 mL, 24.71 mmol) was added to a stirred suspension of 2-amino-4-nitrobenzoic acid (1.5 g, 8.24 mmol) and HATU (3.44 g, 9.05 mmol) in acetonitrile (15 mL) at room temperature. After 1 h at room temperature, the mixture was quenched with saturated NH4Cl (50 mL) and extracted with EtOAc (100 mL). The EtOAc layer was washed with saturated NH4Cl (10 mL) and brine (10 mL), dried (MgSO4), and concentrated. The resulting syrup was triturated with hot CH2Cl2 and a yellow solid precipitated out. The solid was washed with CH2Cl2 and collected by filtration (1.7195 g, 83% yield). LCMS: (M+H)+=252.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.54 (1H, d, J=2.26 Hz), 7.35 (1H, dd, J=8.28, 2.26 Hz), 7.24 (1 H, d, J=8.53 Hz), 5.86 (2H, s), 3.60 (8H, br. s.).
Quantity
2.152 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C>[NH2:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:9]=1[C:10]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
2.152 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
3.44 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated NH4Cl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The EtOAc layer was washed with saturated NH4Cl (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting syrup was triturated with hot CH2Cl2
CUSTOM
Type
CUSTOM
Details
a yellow solid precipitated out
WASH
Type
WASH
Details
The solid was washed with CH2Cl2
FILTRATION
Type
FILTRATION
Details
collected by filtration (1.7195 g, 83% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.